An In-depth Technical Guide to Fmoc-N-Me-D-His(Trt)-OH: Properties, Synthesis, and Application
An In-depth Technical Guide to Fmoc-N-Me-D-His(Trt)-OH: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of Fmoc-N-Me-D-His(Trt)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, its strategic application in solid-phase peptide synthesis (SPPS), and the nuanced protocols required for its successful incorporation into complex peptide sequences. We will explore the rationale behind its unique protecting group strategy and address the common challenges and solutions associated with its use.
Core Molecular Profile
Fmoc-N-Me-D-His(Trt)-OH is a highly specialized building block designed for the introduction of an N-methylated D-histidine residue during Fmoc-based solid-phase peptide synthesis (SPPS). Each component of its structure is deliberately chosen to manage the reactivity of the functional groups during the stepwise elongation of the peptide chain.
Physicochemical Properties
A summary of the key quantitative data for Fmoc-N-Me-D-His(Trt)-OH is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₃₅N₃O₄ | [1][2][3][4][5] |
| Molecular Weight | 633.73 g/mol | [1][2][3][4][5] |
| CAS Number | 1217840-61-3; 1217608-75-7 | [2][3][5][6] |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 183-188 °C | [2][3] |
| Stereochemistry | D-Configuration | [6] |
| Storage Temperature | 2-8°C or 15-25°C (refer to supplier) | [3][4] |
Structural Breakdown and Rationale
The utility of this compound stems from its three key structural modifications:
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is the temporary protecting group for the alpha-amine. Its primary advantage is its lability under mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions used for final cleavage.[7][8] This orthogonality is the cornerstone of Fmoc-based SPPS.
-
Nτ-Trt (Trityl) Group : The bulky trityl group serves as the side-chain protection for the imidazole ring of histidine.[9] It prevents the nucleophilic side chain from participating in unwanted reactions during peptide coupling. The Trt group is highly acid-labile and is efficiently removed during the final cleavage step with trifluoroacetic acid (TFA).[10][11]
-
Nα-Me (N-alpha-Methyl) Group : The methylation of the backbone alpha-amine is a critical modification used to enhance the pharmacological properties of a peptide. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate the peptide's conformation, which can fine-tune its binding affinity and activity. However, this modification also introduces significant steric hindrance, which complicates the coupling reaction.[12]
Caption: Structural components of Fmoc-N-Me-D-His(Trt)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-Me-D-His(Trt)-OH into a peptide sequence follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling. However, due to the N-methylation, specific considerations must be taken to ensure efficiency and minimize side reactions.
The SPPS Workflow
The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
Caption: Standard workflow of an Fmoc-SPPS cycle.
Experimental Protocols & Mechanistic Insights
A. Fmoc Group Deprotection
The removal of the Fmoc group is the first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction.
-
Protocol:
-
Swell the peptide-resin in Dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[8][13]
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Expertise & Causality: The mechanism is a base-catalyzed β-elimination.[14] Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of CO₂ and the free amine.[8] A two-stage deprotection is often employed to minimize side reactions like diketopiperazine formation, especially after incorporating sterically hindered or N-methylated residues.[12] Incomplete removal of piperidine is critical, as residual base can neutralize the subsequent coupling reagents.
B. Activation and Coupling
This is the most critical and challenging step when using N-methylated amino acids. The steric bulk of the N-methyl group significantly slows down the acylation reaction. Therefore, highly efficient activation methods are required.
-
Protocol (HBTU/DIPEA Activation):
-
In a separate vessel, pre-dissolve Fmoc-N-Me-D-His(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add an activating agent, such as HBTU (0.95 eq. to the amino acid), and an activating base, such as N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid).[14]
-
Allow the mixture to pre-activate for 5-15 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Reaction time must be optimized and may be significantly longer than for standard amino acids.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. Note: The Kaiser test will be negative for the N-methylated residue itself, but it should be performed on the subsequent step to ensure the previous coupling was successful.
-
-
Expertise & Causality:
-
Choice of Activator: Acyluronium/aminium salts like HBTU or HATU are preferred because they rapidly convert the carboxylic acid into a highly reactive OBt or OAt ester intermediate, which can overcome the steric hindrance of the N-methyl group.[14]
-
Racemization Risk: Histidine is notoriously prone to racemization during activation.[15][16] The risk is highest during the pre-activation step. Minimizing the pre-activation time and using additives like OxymaPure® can help suppress this side reaction.[15]
-
Incomplete Coupling: Due to slow kinetics, double or even triple coupling cycles may be necessary to drive the reaction to completion. Monitoring the reaction is essential.
-
C. Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
-
Protocol:
-
Remove the N-terminal Fmoc group from the final amino acid.[17]
-
Thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare a cleavage cocktail. A common formulation for Trp-containing peptides is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For sequences without highly sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[17]
-
Add the cleavage cocktail to the dried resin and allow it to react for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
-
Expertise & Causality:
-
Scavengers are Essential: During cleavage, the acid-labile protecting groups (like Trt and Boc) are released as highly reactive carbocations.[17] These cations can irreversibly modify sensitive residues like Tryptophan, Methionine, and Cysteine. Scavengers (water, TIS, EDT, phenol) are nucleophiles that trap these reactive species, protecting the integrity of the final peptide.[11][17] TIS is particularly effective at scavenging the trityl cation.[11]
-
Simultaneous Deprotection: The strong acidity of TFA is sufficient to cleave the peptide from most resins (e.g., Wang, Rink Amide) and simultaneously remove the Trt group from the histidine side chain, yielding the deprotected peptide in a single step.
-
Conclusion
Fmoc-N-Me-D-His(Trt)-OH is an indispensable tool for medicinal chemists aiming to create peptides with enhanced therapeutic profiles. Its successful use hinges on a deep understanding of the interplay between its protecting groups and the specific challenges posed by N-methylation. By employing highly efficient coupling strategies, carefully monitoring reaction completion, and utilizing robust cleavage protocols with appropriate scavengers, researchers can effectively incorporate this valuable building block into complex peptide structures, paving the way for the development of next-generation peptide-based therapeutics.
References
- ChemPep Inc. (n.d.). Fmoc-N-Me-D-His(Trt)-OH.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Kotha, S., & Lahiri, K. (2009). Novel deprotection method of the Fmoc group under neutral hydrogenation conditions. Tetrahedron Letters, 50(26), 3370-3373.
- Traboni, S., Esposito, F., Ziaco, M., De Cesare, N., Bedini, E., & Iadonisi, A. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 26, 3284–3288.
- MedChemExpress. (n.d.). Fmoc-N-Me-His(Trt)-OH.
- Chemsrc. (2025, September 13). Fmoc-N-Me-His(Trt)-OH | CAS#:1217840-61-3.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- MilliporeSigma. (n.d.). Fmoc-N-Me-His(Trt)-OH 95%.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-His(Trt)-OH Novabiochem.
- Advanced ChemTech. (n.d.). Fmoc-N-Me-His(Trt)-OH.
- Santa Cruz Biotechnology. (n.d.). Fmoc-D-His(Trt)-OH | CAS 135610-90-1.
- AAPPTec. (n.d.).
- LifeTein. (n.d.). Fmoc-His(Trt)-OH.
- Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- InvivoChem. (n.d.). Fmoc-His(Trt)-OH I CAS#: 109425-51-6.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- Yang, Y., et al. (2022, June 27). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-D-His(Trt)-OH Novabiochem.
- Nowick Laboratory. (n.d.).
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Kumar, A., et al. (2020, August 24). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. PubMed.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-N-Me-His(Trt)-OH | CAS#:1217840-61-3 | Chemsrc [chemsrc.com]
- 3. Fmoc-N-Me-His(Trt)-OH 95 1217840-61-3 [sigmaaldrich.com]
- 4. Fmoc-N-Me-His(Trt)-OH Novabiochem 1217840-61-3 [sigmaaldrich.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chempep.com [chempep.com]
- 7. genscript.com [genscript.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fmoc-His(Trt)-OH I CAS#: 109425-51-6 I side-chain of His I InvivoChem [invivochem.com]
- 10. peptide.com [peptide.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. renyi.hu [renyi.hu]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. scite.ai [scite.ai]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
